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Compound of Interest

Compound Name: 6-Bromo-4-iodo-1H-indazole

Cat. No.: B1326375 Get Quote

In-Depth Technical Guide: 6-Bromo-4-iodo-1H-
indazole
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 6-Bromo-4-iodo-1H-indazole, a

halogenated heterocyclic compound of significant interest in medicinal chemistry and drug

discovery. This document details its chemical identity, molecular structure, physicochemical

properties, and a proposed synthetic route. Furthermore, it explores the rationale for its

application in drug development, particularly as a scaffold for kinase inhibitors, and provides an

illustrative experimental workflow for screening such compounds. The information is presented

to support researchers and scientists in leveraging this molecule for the design and synthesis

of novel therapeutic agents.

Chemical Identity and Molecular Structure
6-Bromo-4-iodo-1H-indazole is a disubstituted indazole derivative featuring bromine and

iodine atoms on the benzene ring. These modifications provide valuable handles for further

chemical transformations, making it a versatile building block in organic synthesis.

Table 1: Chemical Identifiers for 6-Bromo-4-iodo-1H-indazole
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Identifier Value

CAS Number 885519-41-5[1]

Molecular Formula C₇H₄BrIN₂[1]

IUPAC Name 6-bromo-4-iodo-1H-indazole

SMILES BrC1=CC2=C(C=NN2)C(I)=C1[1]

InChI
InChI=1S/C7H4BrIN2/c8-4-1-6(9)5-3-10-11-

7(5)2-4/h1-3H,(H,10,11)[1]

Molecular Structure:

The molecular structure of 6-Bromo-4-iodo-1H-indazole consists of a bicyclic system where a

pyrazole ring is fused to a benzene ring. The bromine atom is attached at position 6 and the

iodine atom at position 4 of the indazole core.

Physicochemical Properties
The physicochemical properties of 6-Bromo-4-iodo-1H-indazole are crucial for its handling,

reactivity, and application in drug design. The following table summarizes key predicted and

available data.

Table 2: Physicochemical Properties of 6-Bromo-4-iodo-1H-indazole
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Property Value Source

Molecular Weight 322.93 g/mol [1]

Appearance
White to off-white solid

(Predicted)

Melting Point Not available

Boiling Point 410.4 ± 30.0 °C (Predicted)

Density 2.421 ± 0.06 g/cm³ (Predicted)

pKa 11.74 ± 0.40 (Predicted) [1]

LogP 3.35 (Predicted)

Synthesis Protocol
While a specific detailed experimental protocol for the synthesis of 6-Bromo-4-iodo-1H-
indazole is not widely published, a feasible synthetic route can be derived from the known

chemistry of indazoles. The proposed method involves the direct iodination of the readily

available 6-bromo-1H-indazole.

3.1. Proposed Synthesis of 6-Bromo-4-iodo-1H-indazole

This protocol is based on the synthesis of the constitutional isomer, 6-bromo-3-iodo-1H-

indazole, and is adapted for the synthesis of the 4-iodo isomer. The regioselectivity of the

iodination will be influenced by the directing effects of the pyrazole ring and the bromine

substituent.

Reaction Scheme:

Materials:

6-Bromo-1H-indazole

N-Iodosuccinimide (NIS)

Anhydrous N,N-Dimethylformamide (DMF)
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Ethyl acetate

Saturated aqueous sodium thiosulfate solution

Brine

Anhydrous magnesium sulfate

Silica gel for column chromatography

Procedure:

To a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous DMF, add N-Iodosuccinimide

(1.1 eq) portion-wise at room temperature under an inert atmosphere (e.g., nitrogen or

argon).

Stir the reaction mixture at room temperature and monitor the progress of the reaction by

Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium

thiosulfate.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with water and then with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford 6-Bromo-4-iodo-1H-indazole.

3.2. Characterization

The structure and purity of the synthesized 6-Bromo-4-iodo-1H-indazole should be confirmed

by standard analytical techniques:
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¹H NMR and ¹³C NMR Spectroscopy: To confirm the molecular structure and regiochemistry

of the iodination.

Mass Spectrometry (MS): To confirm the molecular weight of the product.

Melting Point Analysis: To assess the purity of the compound.

Application in Drug Discovery: A Scaffold for Kinase
Inhibitors
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, particularly

in the development of protein kinase inhibitors. Its structural similarity to the purine core of ATP

allows indazole-based compounds to act as competitive inhibitors at the ATP-binding site of

kinases.

The bromine and iodine substituents on the 6-Bromo-4-iodo-1H-indazole scaffold serve as

versatile synthetic handles for the introduction of various functional groups through cross-

coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the

exploration of chemical space and the optimization of inhibitor potency and selectivity against

specific kinase targets.

4.1. Key Kinase Targets

Derivatives of substituted indazoles have shown significant inhibitory activity against a range of

kinases implicated in cancer and other diseases, including:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key mediator of angiogenesis,

the formation of new blood vessels, which is crucial for tumor growth and metastasis.[2][3][4]

[5]

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a critical role in centriole

duplication and is often overexpressed in various cancers.[6][7][8][9][10]

The ability to functionalize the 4- and 6-positions of the indazole ring allows for the design of

inhibitors that can interact with specific residues within the ATP-binding pocket of these

kinases, leading to high affinity and selectivity.
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Mandatory Visualizations
5.1. Signaling Pathway: Simplified VEGFR-2 Signaling

The following diagram illustrates a simplified representation of the Vascular Endothelial Growth

Factor Receptor 2 (VEGFR-2) signaling pathway, a key target for indazole-based kinase

inhibitors.
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Caption: Simplified VEGFR-2 signaling pathway.

5.2. Experimental Workflow: Kinase Inhibitor Screening
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The following diagram outlines a typical experimental workflow for the screening of potential

kinase inhibitors, such as derivatives of 6-Bromo-4-iodo-1H-indazole.
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Caption: Experimental workflow for kinase inhibitor screening.
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Conclusion
6-Bromo-4-iodo-1H-indazole is a valuable and versatile building block for the synthesis of

novel, biologically active molecules. Its utility as a scaffold for kinase inhibitors, coupled with

the potential for diverse functionalization at the bromine and iodine positions, makes it a

compound of high interest for researchers in drug discovery and development. The information

provided in this technical guide is intended to facilitate the exploration and application of this

promising molecule in the quest for new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and-molecular-structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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